![molecular formula C5H5F2N3 B1609021 2,6-difluoro-N-methylpyrimidin-4-amine CAS No. 165258-58-2](/img/structure/B1609021.png)
2,6-difluoro-N-methylpyrimidin-4-amine
Overview
Description
2,6-difluoro-N-methylpyrimidin-4-amine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has gained significant attention due to its unique properties that make it suitable for use in various laboratory experiments. In
Mechanism of Action
The mechanism of action of 2,6-difluoro-N-methylpyrimidin-4-amine involves the inhibition of enzyme activity. This compound binds to the active site of the enzyme and prevents the substrate from binding, thereby inhibiting the enzyme's activity. The exact mechanism of inhibition varies depending on the specific enzyme being targeted.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2,6-difluoro-N-methylpyrimidin-4-amine vary depending on the enzyme being targeted. This compound has been found to be a potent inhibitor of several protein kinases, which are involved in various cellular processes, including cell growth, differentiation, and apoptosis. Additionally, it has been found to inhibit the activity of other enzymes, including DNA polymerases and phosphodiesterases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2,6-difluoro-N-methylpyrimidin-4-amine in laboratory experiments is its potency as an enzyme inhibitor. This compound has been found to be highly effective at inhibiting the activity of several enzymes, making it a valuable tool in various scientific research applications. However, one of the limitations of using this compound is its potential toxicity, which can vary depending on the specific enzyme being targeted.
Future Directions
There are several future directions for the use of 2,6-difluoro-N-methylpyrimidin-4-amine in scientific research. One potential direction is the development of more selective inhibitors that target specific enzymes with minimal off-target effects. Additionally, this compound could be used in combination with other inhibitors to enhance their potency and effectiveness. Finally, further studies are needed to fully understand the potential toxicity of this compound and to develop strategies to minimize its adverse effects.
Conclusion:
2,6-difluoro-N-methylpyrimidin-4-amine is a chemical compound that has gained significant attention for its potential applications in scientific research. This compound has been found to be a potent inhibitor of several enzymes, including protein kinases, and has been used as a tool compound to study the mechanism of action of various enzymes. While there are limitations to its use, this compound has several advantages that make it a valuable tool in various laboratory experiments. Further research is needed to fully understand its potential applications and to develop strategies to minimize its adverse effects.
Scientific Research Applications
2,6-difluoro-N-methylpyrimidin-4-amine has been used in various scientific research applications, including drug discovery, chemical biology, and medicinal chemistry. This compound has been found to be a potent inhibitor of several enzymes, including protein kinases, which are involved in various cellular processes. Additionally, it has been used as a tool compound to study the mechanism of action of various enzymes.
properties
IUPAC Name |
2,6-difluoro-N-methylpyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F2N3/c1-8-4-2-3(6)9-5(7)10-4/h2H,1H3,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVABRRDKFJIOKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=NC(=N1)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80398119 | |
Record name | 2,6-difluoro-N-methylpyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80398119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-difluoro-N-methylpyrimidin-4-amine | |
CAS RN |
165258-58-2 | |
Record name | 4-Pyrimidinamine, 2,6-difluoro-N-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=165258-58-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-difluoro-N-methylpyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80398119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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